molecular formula C13H17N3O2 B12828608 3,5-Dimethoxy-N-((1-methyl-1h-imidazol-2-yl)methyl)aniline

3,5-Dimethoxy-N-((1-methyl-1h-imidazol-2-yl)methyl)aniline

Cat. No.: B12828608
M. Wt: 247.29 g/mol
InChI Key: GFOZWFGQCKGPPD-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N-((1-methyl-1h-imidazol-2-yl)methyl)aniline is a complex organic compound that features both aniline and imidazole moieties. The presence of these functional groups makes it a versatile molecule with potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure allows for multiple functionalizations, making it a valuable intermediate in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethoxy-N-((1-methyl-1h-imidazol-2-yl)methyl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction conditions precisely, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxy-N-((1-methyl-1h-imidazol-2-yl)methyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced aromatic compounds.

    Substitution: Halogenated or alkylated aromatic compounds.

Scientific Research Applications

3,5-Dimethoxy-N-((1-methyl-1h-imidazol-2-yl)methyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dimethoxy-N-((1-methyl-1h-imidazol-2-yl)methyl)aniline involves its interaction with various molecular targets:

Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

3,5-dimethoxy-N-[(1-methylimidazol-2-yl)methyl]aniline

InChI

InChI=1S/C13H17N3O2/c1-16-5-4-14-13(16)9-15-10-6-11(17-2)8-12(7-10)18-3/h4-8,15H,9H2,1-3H3

InChI Key

GFOZWFGQCKGPPD-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1CNC2=CC(=CC(=C2)OC)OC

Origin of Product

United States

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